Metrizonsäure

Übersicht

Beschreibung

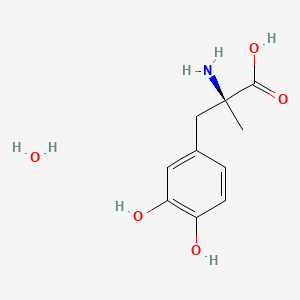

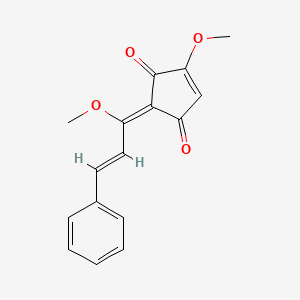

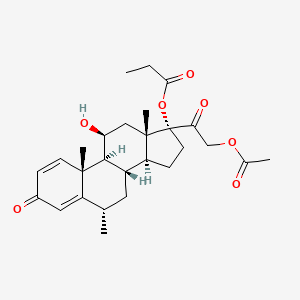

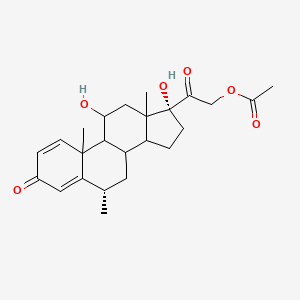

Metrizoic acid, also known as 3-(acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, is a pharmaceutical compound that was primarily used as an iodinated contrast medium for X-ray imaging. Its applications included angiography (imaging of blood vessels and heart chambers) and urography (imaging of the urinary tract). it has been discontinued in several regions, including the United States, due to its high osmolality and associated risk of inducing allergic reactions .

Wissenschaftliche Forschungsanwendungen

Metrizoesäure wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Sie dient als Vorläufer für die Synthese anderer jodierter Verbindungen und als Reagenz in der analytischen Chemie.

Biologie: Metrizoesäure wurde in Gradientenmedien zur Isolierung von Parasiten und in Live-Lymphozyten-Experimenten verwendet.

Medizin: Historisch gesehen wurde sie als Kontrastmittel in der medizinischen Bildgebung verwendet, um die Sichtbarkeit innerer Strukturen zu verbessern.

Industrie: Ihr hoher Jodgehalt macht sie in industriellen Anwendungen wertvoll, die radiopake Materialien erfordern.

5. Wirkmechanismus

Der primäre Wirkmechanismus von Metrizoesäure ist ihre Fähigkeit, Röntgenstrahlen zu absorbieren, was sie als Kontrastmittel in der radiografischen Bildgebung nützlich macht. Die Jodatome in Metrizoesäure sorgen für eine hohe Radiopazität, die eine klare Visualisierung von Blutgefäßen, Herzkammern und Harnwegsstrukturen während Röntgenuntersuchungen ermöglicht. Die Verbindung besitzt keine signifikante pharmakologische Aktivität, die über ihre radiopaken Eigenschaften hinausgeht .

Wirkmechanismus

Metrizoic acid, also known as Metrizoate, is a pharmaceutical drug that was used as an iodinated contrast medium for X-ray imaging . Here is a detailed overview of its mechanism of action:

Target of Action

Metrizoic acid primarily targets the X-ray imaging process. It was used in the form of its salts, metrizoates . Its primary role was to enhance the contrast in X-ray imaging, particularly in angiography (imaging of blood vessels and heart chambers) and urography (imaging of the urinary tract) .

Mode of Action

The mechanism of action of Metrizoic acid is as an X-Ray contrast activity .

Biochemical Pathways

Instead, it functions by absorbing X-rays, thereby providing contrast in radiographic images .

Result of Action

The primary result of Metrizoic acid’s action is the enhancement of contrast in X-ray images. This allows for clearer visualization of structures like blood vessels, heart chambers, and the urinary tract during medical imaging procedures .

Action Environment

The efficacy and stability of Metrizoic acid can be influenced by various environmental factors. For instance, its high osmolality presents a higher risk of inducing allergic reactions compared to lower osmolar contrast media . Furthermore, the iodine content of Metrizoate ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg .

Biochemische Analyse

Biochemical Properties

Metrizoic acid is a molecule used as a contrast medium . It presents a higher risk of allergic reactions due to its high osmolality . The iodine content of Metrizoic acid ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg . The viscosity is 3.4 cP at 37 degrees Celsius (human body temperature) .

Cellular Effects

The cellular effects of Metrizoic acid are primarily related to its role as a contrast medium. Due to its high osmolality, Metrizoic acid had a risk of inducing allergic reactions higher than that of lower osmolar contrast media . Side effects of Metrizoic acid include urticaria, headache, nausea, vomiting, dizziness, and hypotension .

Molecular Mechanism

The mechanism of action of Metrizoic acid is as an X-Ray contrast activity . It works by blocking X-rays, allowing structures containing iodine to be visualized more clearly on an X-ray image .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Metrizoic acid in laboratory settings. It is known that Metrizoic acid was well-tolerated when used for cardiac angiography .

Metabolic Pathways

Metrizoic acid is classified as an acylaminobenzoic acid and derivative

Transport and Distribution

It is known that most iodinated contrast agents, including Metrizoic acid, are not able to enter into an intact blood-brain barrier .

Subcellular Localization

As a contrast agent, it is primarily used to enhance the visibility of structures and fluids within the body during medical imaging procedures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of metrizoic acid involves the iodination of benzoic acid derivatives. The process typically includes the following steps:

Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amine groups.

Iodination: The amine groups are iodinated to form triiodobenzoic acid.

Acetylation: The final step involves acetylation of the amine groups to produce metrizoic acid.

Industrial Production Methods: Industrial production of metrizoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metrizoesäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Metrizoesäure kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können Metrizoesäure in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Die Jodatome in Metrizoesäure können unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen beinhalten häufig Reagenzien wie Chlor oder Brom in Gegenwart von Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu jodierten Benzoesäurederivaten führen, während die Reduktion zu Amin-substituierten Benzoesäuren führen kann .

Vergleich Mit ähnlichen Verbindungen

Metrizoesäure kann mit anderen jodhaltigen Kontrastmitteln wie Diatrizoesäure, Iothalaminsäure und Iohexol verglichen werden. Diese Verbindungen haben ähnliche Anwendungen, unterscheiden sich aber in ihren chemischen Strukturen, ihrer Osmolalität und ihren Risikoprofilen:

Diatrizoesäure: Ähnlich in der Funktion, aber mit einer höheren Osmolalität, was zu einem höheren Risiko für Nebenwirkungen führt.

Iothalaminsäure: Ein weiteres jodhaltiges Kontrastmittel mit einer anderen chemischen Struktur, das eine niedrigere Osmolalität und reduzierte Nebenwirkungen bietet.

Die Einzigartigkeit von Metrizoesäure liegt in ihrer spezifischen chemischen Struktur und ihrem hohen Jodgehalt, die zu ihrer Wirksamkeit als Kontrastmittel beitragen, aber auch zu ihrem höheren Risiko, allergische Reaktionen auszulösen.

Eigenschaften

IUPAC Name |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023311 | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metrizoic acid is as an X-Ray contrast activity. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1949-45-7 | |

| Record name | Metrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrizoic Acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.